2-Heptylcyclopentanone
Description
Historical Perspectives and Early Research Trajectories
Early investigations into 2-Heptylcyclopentanone were primarily driven by the fragrance industry's quest for novel scent compounds. Initial synthetic routes often involved the alkylation of cyclopentanone (B42830) with a heptyl halide in the presence of a base, such as sodium amide. However, these early methods were plagued by the formation of numerous by-products, making the isolation of pure this compound challenging. google.com Another approach involved the reaction of cyclopentanone with hept-1-ene, which, even with optimization, yielded only modest results. google.com A significant advancement came with the use of enamines, where cyclopentanone was first converted to an enamine with morpholine (B109124) before reacting with a heptyl source, a method that helped to mitigate the issue of polyalkylation. google.com These foundational studies, though sometimes inefficient, paved the way for more refined synthetic strategies and a deeper understanding of the compound's chemical behavior.
Significance within Contemporary Chemical Science and Technology
The importance of this compound in modern science and technology is multifaceted, extending from its role as a building block in complex syntheses to its direct application in consumer products.
This compound serves as a versatile precursor in the synthesis of other valuable organic compounds. wikipedia.org One notable transformation is the Baeyer-Villiger oxidation of this compound to produce δ-dodecalactone, a compound with its own set of applications. jlu.edu.cnnjust.edu.cn Research has explored various catalytic systems to achieve this oxidation efficiently, including the use of amino alcohol heteropoly acid ionic liquids and Sn-bentonite with aqueous hydrogen peroxide. jlu.edu.cnnjust.edu.cn Furthermore, its role as a chiral building block is of significant interest, with enzymatic reductions being employed to produce specific enantiomers. cymitquimica.comrsc.org
The primary and most well-established application of this compound is in the fragrance industry. nih.govnih.gov Its characteristic scent profile, described as floral, fruity, and reminiscent of jasmine and peach, makes it a valuable component in a wide array of perfume compositions. acsint.bizfragranceu.comfragranceconservatory.comacsint.biz It is particularly effective in floral accords, especially those based on jasmine and ylang-ylang, and is also used to impart freshness to woody and herbal fragrances. acsint.bizacsint.bizchemicalbook.com Its stability allows for its use in various consumer products, including cosmetics, soaps, detergents, and shampoos. acsint.bizacsint.biz
While less documented, the structural characteristics of this compound suggest potential for its exploration in material science. As a derivative of cyclopentanone, which is a precursor to certain polymers and other materials, this compound could potentially be investigated for the synthesis of novel polymers with specific properties. wikipedia.org The presence of both a reactive carbonyl group and a flexible alkyl chain offers possibilities for its incorporation into various material frameworks. Further research is needed to fully explore these emerging applications.
Structural Elucidation and Stereochemical Considerations
The molecular structure of this compound consists of a five-membered cyclopentanone ring with a heptyl group attached to the carbon atom adjacent to the carbonyl group. nist.gov This structure gives rise to interesting stereochemical properties.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O |
| Molecular Weight | 182.30 g/mol |
| Appearance | Colorless to pale yellow clear liquid |
| Odor | Fruity, floral, herbal, peach, jasmine |
| Purity | >98.0% |
| Refractive Index (20°C) | 1.4500 – 1.4540 |
| Density (25°C/25°C) | 0.8780 – 0.8880 |
| Flash Point | >100 °C |
| Table 1: Physicochemical Properties of this compound. acsint.biz |
The 2-position of the cyclopentanone ring in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Heptylcyclopentanone and (S)-2-Heptylcyclopentanone. The synthesis of optically active forms of this compound has been a focus of research, as the different enantiomers can possess distinct olfactory properties. acs.orgresearchgate.net Asymmetric hydrogenation and enzymatic reduction methods have been developed to selectively produce one enantiomer over the other. rsc.orgresearchgate.net For instance, the use of enoyl-ACP reductase has been shown to produce (R)-2-alkylcyclopentanones with high enantiomeric excess. rsc.org The ability to synthesize chirally pure forms of this compound is crucial for detailed structure-odor relationship studies and for applications where a specific scent profile is desired. acs.org
| Research Finding | Significance |
| Asymmetric hydrogenation of 2-heptylidenecyclopentanone can yield enantiomerically enriched this compound. researchgate.net | Provides a pathway to study the distinct olfactory properties of each enantiomer. |
| Enzymatic reduction using Acinetobacter sp. RS1 can produce (R)-2-heptylcyclopentanone. rsc.org | Demonstrates a biocatalytic route to a specific stereoisomer. |
| The odor of optically active 2-n-heptylcyclopentanone has been studied in conjunction with its corresponding δ-lactones. acs.org | Highlights the importance of stereochemistry in fragrance perception. |
| Table 2: Research Findings on the Stereochemistry of this compound. |
Conformational Analysis and Spectroscopic Signatures for Research
The three-dimensional structure and spectroscopic properties of this compound are fundamental to understanding its chemical behavior and olfactory characteristics. Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is crucial for correlating its structure with its recognized fruity, jasmine-like fragrance. core.ac.uk Research in this area aims to identify the specific conformations, or conformers, that are responsible for its interaction with olfactory receptors. core.ac.uk
Spectroscopic techniques provide the empirical data necessary for both structural elucidation and conformational analysis. The primary methods used in the academic study of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is used to determine the structure of the molecule by identifying the chemical environment of its hydrogen atoms. The IUPAC name for the compound is 2-heptylcyclopentan-1-one. nih.gov
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for identifying and quantifying this compound, particularly in complex mixtures like natural extracts. nih.govtandfonline.com In mass spectrometry, the molecule is ionized, and the resulting fragments are detected. The fragmentation pattern serves as a molecular fingerprint. For this compound, the mass spectrum shows characteristic peaks that are used for its identification. nih.gov
Below is a table of the top 5 peaks observed in the GC-MS analysis of this compound. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Abundance |
| 84 | 99.99% |
| 41 | 28.11% |
| 55 | 17.95% |
| 97 | 14.78% |
| 29 | 13.79% |
This data is based on experimental GC-MS results and represents the most abundant ions detected. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. In the case of this compound and its derivatives, IR analysis confirms the presence of the carbonyl (C=O) group of the cyclopentanone ring, which typically shows a strong absorption band. aak.gov.az When this compound is chemically modified, for instance, by condensation to form spiroacetals, the disappearance of the C=O absorption band and the appearance of new bands corresponding to ether linkages (C-O-C) confirm the reaction's success. aak.gov.az
Overview of Key Research Areas and Challenges
Research interest in this compound primarily revolves around its synthesis, its role as a fragrance, and its natural biosynthesis.
Synthesis and Catalysis: A significant area of research focuses on the efficient and environmentally friendly synthesis of this compound. It is a valuable intermediate and a fragrance component in itself, described as having a jasmine-like, fruity, and floral character. acsint.bizgoogle.comgoogle.com Various synthetic routes have been developed, often involving the alkylation of cyclopentanone. google.com Challenges in this area include improving reaction yields and selectivity, and avoiding the use of hazardous reagents. For instance, some industrial processes have pointed to the need for improvement regarding production efficiency and the use of large amounts of acids. google.com
Recent research has explored the use of heterogeneous catalysts, such as zeolites, to create more sustainable, halogen-free synthesis pathways. researchgate.net Furthermore, enantioselective synthesis is a key challenge, aiming to produce specific stereoisomers of the molecule. Biocatalytic methods, using enzymes like enoyl-ACP reductase (FabI), have been investigated for the asymmetric reduction of precursors to yield (R)-2-heptylcyclopentanone with high enantiomeric excess. rsc.org
Fragrance Chemistry and Application: As a fragrance ingredient, this compound is used in a variety of products, including cosmetics, soaps, and detergents. acsint.biz Its stability makes it suitable for a wide range of applications. acsint.biz Research in this domain connects the molecule's structure to its olfactory properties. Studies on related compounds investigate how modifications to the molecular structure, such as ring size and functional groups, influence the resulting scent. core.ac.uk
Natural Products and Biosynthesis: this compound has been identified as a rare fragrant biomolecule in the foliar extract of Hibiscus fragrans. nih.govtandfonline.com This discovery has opened up research into its natural origins and biosynthetic pathways. A major challenge is that the precise metabolic route for its formation in plants has not been fully elucidated. nih.govtandfonline.com Researchers are working to propose potential biosynthetic pathways based on known metabolic processes. nih.govtandfonline.com Understanding this pathway is a key challenge, and overcoming it could lead to the use of metabolic bioengineering and in-vitro tissue culture techniques for the sustainable production of this valuable fragrance compound. nih.govtandfonline.com
The compound is also a precursor for other important fragrance and flavor compounds. For example, it can be oxidized to produce δ-dodecalactone, another valuable material for the fragrance and food industries. aak.gov.azgoogle.comnjust.edu.cn Research has focused on developing efficient catalytic methods, such as Baeyer–Villiger oxidation using Sn-bentonite and hydrogen peroxide, for this conversion. njust.edu.cn
Structure
2D Structure
Properties
IUPAC Name |
2-heptylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXHBTZLHITWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044547 | |
| Record name | 2-Heptylcyclopentanone | |
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Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentanone, 2-heptyl- | |
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CAS No. |
137-03-1, 71607-27-7 | |
| Record name | 2-Heptylcyclopentanone | |
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| Record name | Cyclopentanone, 2-heptyl- | |
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| Record name | Heptylcyclopentan-1-one | |
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| Record name | 2-HEPTYLCYCLOPENTANONE | |
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| Record name | Cyclopentanone, 2-heptyl- | |
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| Record name | 2-Heptylcyclopentanone | |
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| Record name | 2-heptylcyclopentanone | |
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| Record name | Heptylcyclopentan-1-one | |
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| Record name | 2-HEPTYLCYCLOPENTANONE | |
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Advanced Synthetic Methodologies and Chemical Transformations
Catalytic Synthesis Approaches
Catalysis plays a pivotal role in the modern synthesis of 2-heptylcyclopentanone, enabling reactions to proceed under milder conditions with higher yields and selectivity. Both homogeneous and heterogeneous catalytic systems have been developed for this purpose.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. A common homogeneous catalytic approach for the synthesis of this compound involves the base-catalyzed aldol (B89426) condensation of cyclopentanone (B42830) and n-heptaldehyde.
In a typical procedure, sodium hydroxide (NaOH) is employed as the catalyst. The reaction is carried out by heating cyclopentanone and n-heptaldehyde at temperatures ranging from 70-90°C for 8-10 hours. Following the initial reaction, the pH is adjusted to 6-7, and the reaction mixture is further heated in the presence of a solvent like toluene to drive the dehydration, ultimately yielding 2-heptylidenecyclopentanone. This intermediate is then subsequently reduced to afford this compound. The use of a homogeneous catalyst like sodium hydroxide allows for controlled reaction progress and selectivity, leading to high yields in the aldol condensation step.
A key advantage of this method is the ability to control the reaction's progress and selectivity, which enhances the atom economy of the process.
Table 1: Homogeneous Catalysis for this compound Synthesis
| Catalyst | Reactants | Reaction Conditions | Product | Key Features |
|---|
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, making it an attractive option for industrial processes. For the synthesis of this compound, bifunctional heterogeneous catalysts have been developed to facilitate a one-pot reaction from cyclopentanone and n-heptaldehyde.
These catalysts typically possess both condensation and hydrogenation functionalities. For instance, a catalyst system comprising a condensation catalyst, such as aluminum oxide (Al₂O₃), and a hydrogenation catalyst, like a Group VIII noble metal (e.g., palladium, platinum), can be employed. The reaction is conducted in an autoclave under hydrogen pressure at temperatures between 80°C and 280°C.
The development of heterogeneous catalysts for this synthesis is driven by the desire for more environmentally friendly and cost-effective production methods, as they minimize waste and allow for continuous processing.
Table 2: Heterogeneous Catalysis for this compound Synthesis
| Catalyst | Reactants | Reaction Type | Key Features |
|---|---|---|---|
| Palladium on Alumina (Pd/Al₂O₃) | Cyclopentanone, n-Heptaldehyde, H₂ | One-pot condensation and hydrogenation | Bifunctional catalyst, allows for a single-stage reaction, catalyst is easily separable. |
Enantioselective Synthesis of this compound and its Derivatives
While the catalytic methods described above efficiently produce racemic this compound, the synthesis of specific enantiomers is a more complex challenge. Enantiomerically pure chiral compounds are of great interest, particularly in the fragrance industry where different enantiomers can have distinct olfactory properties. The development of enantioselective methods for the synthesis of this compound and its derivatives is an active area of research, drawing upon established principles of asymmetric synthesis. Although specific, detailed research findings for the enantioselective synthesis of this compound are limited in publicly available literature, the general strategies for creating chiral 2-alkylcyclopentanones can be applied.
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. In the context of this compound, this strategy would typically involve the enantioselective hydrogenation of the prochiral intermediate, 2-heptylidenecyclopentanone. This reaction would utilize a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively produce one enantiomer of this compound over the other.
While specific examples for the asymmetric hydrogenation of 2-heptylidenecyclopentanone are not extensively documented, the principle has been successfully applied to similar substrates. The success of such a reaction would depend on the choice of the chiral catalyst and the reaction conditions to achieve high enantiomeric excess (ee).
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as oxidoreductases, can catalyze the enantioselective reduction of ketones and alkenes with high precision. For the synthesis of chiral this compound, a biocatalytic approach could involve the use of an enzyme to reduce the carbon-carbon double bond of 2-heptylidenecyclopentanone enantioselectively.
Research on the biocatalytic reduction of 2-alkylidenecyclopentanones has shown that enzymes like enoate reductases (ERs) can be effective. For instance, the enoyl acyl carrier protein reductase (FabI) has been shown to reduce 2-alkylidenecyclopentanones, although not always with high enantioselectivity. nih.gov To enhance the enantiopurity, a subsequent kinetic resolution step using a Baeyer-Villiger monooxygenase (BVMO) can be employed to selectively oxidize the undesired enantiomer. nih.gov
The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. wikipedia.org In the context of this compound, a chiral auxiliary could be attached to the cyclopentanone molecule to control the facial selectivity of the alkylation reaction with a heptyl electrophile.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the preparation of chiral 2-alkylcyclopentanones, organocatalytic methods such as the enantioselective Michael addition of nucleophiles to α,β-unsaturated cyclopentenones or the asymmetric alkylation of cyclopentanone using a chiral amine catalyst could be envisioned. While direct application to the synthesis of this compound is not widely reported, these methods provide a conceptual framework for future research in this area.
Table 3: Overview of Potential Enantioselective Synthesis Strategies for this compound
| Strategy | Approach | Key Intermediate | Potential Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Use of a chiral transition metal catalyst | 2-Heptylidenecyclopentanone | Enantiomerically enriched this compound |
| Biocatalysis | Enzyme-mediated reduction (e.g., Enoate Reductase) | 2-Heptylidenecyclopentanone | Enantiomerically enriched this compound |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct alkylation | Cyclopentanone derivative with a chiral auxiliary | Diastereoselective formation of the C-C bond, leading to a specific enantiomer after auxiliary removal |
Derivatization Reactions and Functionalization Studies
The chemical versatility of this compound allows for its use as a precursor in a range of derivatization and functionalization reactions. These transformations target either the ketone's carbonyl group or the adjacent carbon atoms, leading to a variety of molecular structures with potential applications in materials science and medicinal chemistry.
A significant derivatization of this compound is its conversion to δ-dodecalactone through the Baeyer–Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, resulting in the formation of a lactone (a cyclic ester). The use of hydrogen peroxide (H₂O₂) as a clean and environmentally friendly oxidant is a key aspect of modern approaches to this transformation. google.com
The efficiency of the Baeyer–Villiger oxidation of this compound is highly dependent on the catalyst employed. Brønsted acids have demonstrated considerable catalytic activity in this reaction. google.com Research has shown that various acid catalysts can effectively promote the conversion to δ-dodecalactone using a 30 wt% aqueous solution of hydrogen peroxide. google.com
A study investigating several amino alcohol heteropolyacid ionic liquids found that [Pro-ps]H₂PW₁₂O₄₀ was the most effective catalyst. Under solvent-free conditions at 40°C for 8 hours, with a substrate to catalyst to H₂O₂ molar ratio of 1:0.03:4, a conversion rate of 98.19% for this compound was achieved, with a selectivity for δ-dodelactone of up to 82.84%. jlu.edu.cn This catalyst also demonstrated good reusability over five cycles without a significant decrease in activity. jlu.edu.cn
The following table summarizes the catalytic performance of different Brønsted acids in the Baeyer–Villiger oxidation of this compound.
Table 1: Catalytic Performance of Brønsted Acids in the Baeyer–Villiger Oxidation of this compound
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| CH₃COOH | 12.3 | 98.5 |
| CF₃COOH | 94.5 | 98.7 |
| CH₃SO₃H | 96.4 | 98.6 |
| TsOH | 97.3 | 98.5 |
| H₃PW₁₂O₄₀ | 98.2 | 98.5 |
| H₃PMo₁₂O₄₀ | 95.2 | 98.5 |
Reaction Conditions: this compound (1 mmol), 30% H₂O₂ (2 mmol), catalyst (0.02 mmol), 1,2-dichloroethane (3 mL), 70 °C, 15 h.
Spiroacetals, or spiroketals, are a class of bicyclic organic compounds containing two rings connected by a single common atom, which is a quaternary carbon that is also a ketal carbon. These structures are present in a variety of natural products and are of interest in medicinal and materials chemistry. orgsyn.orgorganic-chemistry.org this compound can serve as a precursor for the synthesis of spiroacetals through condensation with diols.
One documented example is the catalytic condensation of 2-n-heptylcyclopentanone with 1,3-butanediol. This reaction, carried out in the presence of natural perlite modified with zirconyl sulfate as a catalyst, yields the corresponding spiroacetal. Research has indicated that the yield of the spiroacetal is influenced by the length of the n-alkyl chain on the cyclopentanone ring. In the case of 2-n-heptylcyclopentanone, a spiroacetal yield of 71.3% has been reported. organic-chemistry.org This is part of a trend where the yield decreases as the length of the alkyl chain increases from butyl to heptyl. organic-chemistry.org The reaction is typically performed under atmospheric conditions, and the optimal parameters, such as reactant molar ratio, temperature, and reaction time, have been studied to maximize the yield. organic-chemistry.org
Beyond oxidation and spiroacetal formation, the carbonyl group and α-carbons of this compound are amenable to other selective functional group transformations, expanding its synthetic utility.
Reduction to 2-Heptylcyclopentanol : The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 2-heptylcyclopentanol. This is a fundamental transformation in organic synthesis, typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is also a common and effective method. This transformation converts the planar carbonyl carbon into a chiral center, resulting in a mixture of diastereomers.
Olefination of the Carbonyl Group : The carbonyl oxygen can be replaced with a carbon-carbon double bond through olefination reactions. The Wittig reaction, using a phosphorus ylide, or the Horner-Wadsworth-Emmons reaction, using a phosphonate carbanion, can be employed to introduce a variety of alkylidene groups in place of the carbonyl oxygen. For instance, the synthesis of this compound can be achieved via the catalytic reduction of 2-heptylidene cyclopentanone, which itself is formed through an aldol condensation followed by dehydration. lookchem.com This indicates that the reverse transformation, creating an exocyclic double bond on the this compound scaffold, is a feasible derivatization.
Alkylation at the α-Position : The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in reactions with alkyl halides to introduce new alkyl groups at the C2 or C5 positions. While the synthesis of this compound itself often involves the alkylation of cyclopentanone with a heptyl halide, further alkylation is also possible, though controlling polyalkylation can be a challenge. google.comgoogle.com The use of silyl enol ethers provides a modern alternative for controlled α-alkylation of ketones. orgsyn.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including fragrance compounds like this compound.
A key development in the green synthesis of 2-alkylcyclopentanones is a one-pot process that reacts a cyclopentanone with an aldehyde in the presence of hydrogen over a heterogeneous catalyst. google.com This method is distinguished by its high selectivity and near-complete conversion in a single stage. google.com A notable example is the reaction of cyclopentanone with n-heptanal over a catalyst containing a condensation component (like aluminum oxide) and a hydrogenation component (like palladium). This process operates at elevated temperatures (100-200 °C) and hydrogen pressures (40-50 bar), achieving a 94% selectivity for this compound based on n-heptanal. google.com This approach is considered environmentally friendly as it avoids the use of auxiliary bases or salts, thereby preventing the formation of salt-containing effluents that are common in more traditional multi-step syntheses involving enamine intermediates or base-catalyzed alkylations. google.com
Furthermore, the application of green chemistry principles extends to the derivatization of this compound. The use of hydrogen peroxide as an oxidant in the Baeyer–Villiger oxidation to produce δ-dodecalactone is a prime example. google.com H₂O₂ is an ideal green oxidant because its only byproduct is water, avoiding the waste generated by traditional peroxyacid oxidants. rug.nl The development of reusable, solid acid catalysts, such as heteropoly acids, further enhances the green credentials of this transformation by simplifying catalyst separation and reducing waste. jlu.edu.cn The ability to perform these reactions under solvent-free conditions also contributes significantly to their environmental sustainability. jlu.edu.cn
Analytical Chemistry and Characterization Techniques
Chromatographic Methods for Isolation and Purity Assessment
Chromatography is fundamental to the analysis of 2-heptylcyclopentanone, enabling its separation from complex mixtures and the evaluation of its purity. Gas and liquid chromatography are the most prevalent methods employed.
Gas chromatography coupled with mass spectrometry (GC-MS) is the principal technique for the analysis of volatile and semi-volatile compounds like this compound. This method allows for both the separation of the compound from a mixture based on its boiling point and polarity and its identification through its unique mass spectrum.
GC-MS analysis has been successfully used to identify this compound as a rare fragrant biomolecule in the foliar extract of Hibiscus fragrans, a sweetly scented liana. nih.govtandfonline.com In such studies, the compound is separated on a capillary column and subsequently ionized, typically by electron ionization (EI). The resulting fragmentation pattern provides a molecular fingerprint that allows for its confident identification. nih.gov The retention characteristics, such as the Kovats retention index, further aid in its identification. For this compound, a standard non-polar Kovats retention index of 1430.7 has been reported. nih.gov
The mass spectrum of this compound is characterized by specific fragment ions. The experimental data from electron ionization (70 eV) shows several key peaks that are indicative of its structure.
Table 1: Key GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
|---|---|
| 84 | 99.99 |
| 41 | 28.11 |
| 55 | 17.95 |
| 97 | 14.78 |
| 29 | 13.79 |
Data sourced from PubChem Experimental GC-MS data. nih.gov
While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique for analyzing compounds within complex liquid matrices, particularly for less volatile or thermally unstable molecules. lcms.cz For mixtures where this compound is present alongside non-volatile substances, LC-MS/MS (tandem mass spectrometry) can provide highly selective and quantitative analysis. ipbeja.ptnih.gov
Using techniques like a heated electrospray ionization (HESI) source, the compound can be ionized directly from the liquid phase. ipbeja.pt The use of tandem mass spectrometry, particularly in the Selected Reaction Monitoring (SRM) mode, allows for the specific detection and quantification of the target analyte by monitoring a specific precursor-to-product ion transition, thereby minimizing matrix interference and enhancing sensitivity. ipbeja.ptnih.gov Although less common than GC-MS for this particular compound, LC-MS offers a powerful alternative for its analysis in challenging sample types encountered in metabolomics or environmental screening.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity, functional groups, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.
The ¹H NMR spectrum reveals the number of distinct protons, their connectivity through spin-spin coupling, and their electronic environment. The spectrum would show characteristic signals for the protons of the heptyl chain (including the terminal methyl group) and the protons on the cyclopentanone (B42830) ring. The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, including the characteristic downfield signal for the carbonyl carbon. chemicalbook.comgoogle.com While full spectral assignments require detailed analysis, spectral databases confirm the availability of reference spectra for this compound. nih.govnist.gov
Table 2: Expected ¹H and ¹³C NMR Spectral Regions for this compound
| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CH₃ (heptyl) | ~0.9 |
| ¹H | -CH₂- (heptyl chain) | ~1.2-1.6 |
| ¹H | -CH₂- (cyclopentanone ring) | ~1.8-2.4 |
| ¹H | -CH- (alpha to C=O) | ~2.1-2.5 |
| ¹³C | -CH₃ (heptyl) | ~14 |
| ¹³C | -CH₂- (heptyl & ring) | ~22-40 |
| ¹³C | -CH- (alpha to C=O) | ~45-55 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. triprinceton.org These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. libretexts.org
For this compound, the most prominent feature in its IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically found around 1740 cm⁻¹. Other significant bands include those for the C-H stretching and bending vibrations of the alkyl chain and the cyclopentanone ring. nih.govnist.gov Raman spectroscopy is particularly useful for observing the non-polar bonds of the carbon backbone and the C-H bonds within the heptyl group. triprinceton.org
Table 3: Key Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | IR | ~1740 | Strong |
| C-H Stretch (sp³) | IR, Raman | 2850-3000 | Strong (IR), Medium (Raman) |
| C-H Bend | IR | 1375-1465 | Medium |
This compound possesses a chiral center at the carbon atom where the heptyl group is attached to the cyclopentanone ring. This means it can exist as two non-superimposable mirror images, or enantiomers, (R)-2-heptylcyclopentanone and (S)-2-heptylcyclopentanone. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration (AC) of such chiral molecules. vanderbilt.edu
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. vanderbilt.edu By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned. Research has been conducted on the synthesis and characterization of the optically active enantiomers of this compound. leffingwell.com These studies have shown that the enantiomers can be distinguished by their distinct odor properties, highlighting the importance of stereochemistry in the field of fragrances. leffingwell.comdokumen.pub The separation of these enantiomers is often achieved using enantioselective gas chromatography (Es-GC). dokumen.pub
Advanced Analytical Techniques for Process Monitoring and Control
The in-process analysis of this compound synthesis, which often involves reactions like aldol (B89426) condensation followed by dehydration and hydrogenation, can be effectively monitored using several advanced spectroscopic and chromatographic techniques. google.com These methods provide real-time data on the concentration of reactants, intermediates, and the final product, allowing for immediate adjustments to process parameters such as temperature, pressure, and catalyst concentration.
Spectroscopic methods are particularly well-suited for online process monitoring due to their non-destructive nature and rapid data acquisition capabilities. Techniques such as Fourier Transform Mid-Infrared (FT-MIR) spectroscopy and 2D-Fluorescence spectroscopy have been successfully applied to monitor similar ketone syntheses. researchgate.net FT-MIR can track the disappearance of reactant carbonyl groups and the appearance of the product's unique spectral features. 2D-Fluorescence spectroscopy offers high sensitivity for tracking the formation of both the main product and potential by-products, with prediction errors reported as low as 1-3%. researchgate.net
For more complex reaction mixtures, online chromatographic techniques provide detailed separation and quantification. researchgate.netshimadzu.com Process Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for monitoring the volatile and semi-volatile compounds involved in the synthesis. alwsci.com This allows for the precise tracking of this compound formation and the detection of any residual starting materials or side-products.
The integration of these analytical technologies into a control system enables autonomous or semi-autonomous process optimization. acs.org For instance, real-time concentration data can be fed into a feedback loop that adjusts reactant flow rates or reaction temperature to maintain optimal conditions, maximizing yield and minimizing impurities.
Below is a table summarizing the applicability of various advanced analytical techniques for the process monitoring of this compound synthesis.
Table 1: Advanced Analytical Techniques for Process Monitoring of this compound Synthesis
| Analytical Technique | Principle | Applicability to this compound Synthesis | Potential Research Findings |
|---|---|---|---|
| Process Gas Chromatography (Process GC) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Monitoring the conversion of reactants, formation of this compound, and detection of by-products in real-time. | High-resolution separation of reaction components, enabling precise quantification and process control. shimadzu.comalwsci.com |
| Fourier Transform Mid-Infrared (FT-MIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the chemical composition. | Online monitoring of functional group changes, such as the consumption of aldehyde and cyclopentanone reactants and the formation of the alkyl-cyclopentanone product. | Provides real-time concentration data with low prediction errors (e.g., RMSEP of 2-3%) for key reaction components. researchgate.net |
| 2D-Fluorescence Spectroscopy | Measures the fluorescence emission of a sample over a range of excitation and emission wavelengths, creating a unique spectral map. | Highly sensitive monitoring of the formation of the desired product and fluorescent by-products, even at low concentrations. | Can achieve very low root mean square error of prediction (RMSEP) values (e.g., 1-2%) for product and substrate concentrations. researchgate.net |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. | In-situ monitoring of reaction kinetics and polymorph transformations, particularly useful for reactions in aqueous or slurry phases. | Can provide structural information and quantitative data without extensive sample preparation. |
| Process Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Real-time analysis of the gas phase of the reaction, allowing for rapid detection of volatile reactants, products, and impurities. | Offers fast response times and high sensitivity for monitoring reaction progress and endpoint detection. |
Biological Activities and Mechanistic Investigations
Biological Roles and Endogenous Occurrence
While some commercial and chemical literature has historically stated that 2-heptylcyclopentanone has not been found in nature, recent scientific investigations have identified its presence in the plant kingdom. nih.govresearchgate.nettandfonline.com A 2021 study involving a comprehensive profiling of aroma-imparting biomolecules in the foliar extract of Hibiscus fragrans Roxburgh, a sweetly scented liana, successfully detected this compound as a rare fragrant biomolecule. spectrumchemical.com This discovery was made through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the plant's leaf extract. spectrumchemical.com
In addition to its presence in plants, this compound has been identified in other biological contexts. For instance, it was listed among the volatile organic compounds detected in urine samples from mouse models of breast cancer, suggesting it could be a potential biomarker. d-nb.info It has also been identified as a chemical constituent in the essential oil of Isodon rugosus, a plant used in traditional medicine. nih.gov
Table 1: Documented Natural Occurrence of this compound
| Biological Source | System/Organism | Analytical Method | Reference |
|---|---|---|---|
| Foliar Extract | Hibiscus fragrans Roxburgh | GC-MS | spectrumchemical.com |
| Essential Oil | Isodon rugosus | GC-MS | nih.gov |
The biosynthesis of this compound is not yet fully established, but a probable pathway has been proposed based on its identification in Hibiscus fragrans. spectrumchemical.com Researchers have deduced potential biosynthetic routes for the aromatic metabolomes found in the plant, including a proposed origin for 2-n-heptylcyclopentanone. spectrumchemical.comnih.gov This proposed pathway likely involves the cyclization and modification of fatty acid precursors, a common route for the formation of cyclic ketones in biological systems. However, detailed enzymatic steps and genetic underpinnings of this specific pathway remain an area for further investigation.
Enzyme Interactions and Biotransformations
This compound and its precursors are recognized as substrates for several types of enzymes, making them valuable in biocatalytic and biotransformation studies.
Enoyl-ACP Reductase (FabI): The enzyme enoyl-acyl carrier protein reductase (FabI) has been identified as a key biocatalyst in the asymmetric reduction of 2-alkylidenecyclopentanones to the corresponding (R)-2-alkylcyclopentanones. Specifically, FabI from Acinetobacter sp. RS1 (A-FabI) and E. coli (E-FabI) can catalyze the reduction of the C=C double bond of precursors like 2-heptylidenecyclopentanone to produce (R)-2-heptylcyclopentanone. researchgate.net This reaction is significant as it demonstrates a non-OYE ('Old Yellow Enzyme') type of 'ene'-reductase activity, expanding the known substrate range for FabI beyond its typical role in fatty acid synthesis.
Baeyer-Villiger Monooxygenases (BVMOs): this compound is a known substrate for Baeyer-Villiger monooxygenases. These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a corresponding lactone. For example, a monooxygenase from Pseudomonas oleovorans can oxidize this compound to its lactone form. frontiersin.org This enzymatic transformation has been explored for its potential in kinetic resolutions of racemic mixtures of the ketone. nih.gov
Engineered Biocatalysts: Recent research has focused on engineering enzymes to improve their activity towards cyclopentanone (B42830) derivatives. Through site-saturation mutagenesis, researchers have successfully enhanced the catalytic activity of a biocatalyst for several ortho-alkyl-substituted cyclopentanones, including this compound. nih.gov The combinatorial mutant A339E/Q442N showed a 3.3 to 5.2-fold increase in activity compared to the wild-type enzyme, highlighting the potential for protein engineering to create more efficient biocatalysts for specific substrates like this compound. nih.gov
Table 2: Enzyme Interactions with this compound and its Precursors
| Enzyme/Biocatalyst | Organism Source | Reaction Type | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Enoyl-ACP Reductase (FabI) | Acinetobacter sp. RS1, E. coli | Asymmetric Reduction | 2-Heptylidenecyclopentanone | (R)-2-Heptylcyclopentanone | researchgate.net |
| Monooxygenase (BVMO) | Pseudomonas oleovorans | Baeyer-Villiger Oxidation | This compound | Corresponding δ-lactone | frontiersin.org |
The metabolic fate of this compound follows pathways common to other cyclopentanone derivatives. In animal models, the primary metabolic route involves the reduction of the ketone group. spectrumchemical.com For cyclopentanones in general, studies in rabbits have shown that the ketone is reduced to the corresponding secondary alcohol, cyclopentanol (B49286), which is then conjugated with glucuronic acid and excreted in the urine. spectrumchemical.com
In microbial systems, enzymatic degradation is a key process. As mentioned previously, Baeyer-Villiger monooxygenases play a crucial role by catalyzing the ring-opening of the cyclopentanone ring via lactonization. nih.govfrontiersin.org This conversion to a lactone is a critical step in the degradation pathway, as it prepares the molecule for hydrolysis by other enzymes like lactone hydrolases, leading to further breakdown. nih.gov This enzymatic degradation is a feature being explored for creating biodegradable microcapsules for various applications. researchgate.netd-nb.info
Mechanistic Insights into Bioactivity
The specific mechanisms underlying the bioactivity of this compound are not extensively studied. However, some insights can be drawn from its classification and its presence in bioactive essential oils.
PubChem lists this compound as a potential endocrine-disrupting compound based on its inclusion in a large list of potential EDCs. This suggests a possible interaction with hormonal pathways, although specific mechanistic studies are lacking.
Interactions with Biological Receptors and Targets
As a prominent fragrance component, the primary biological interaction of this compound is with olfactory receptors. Its characteristic fruity, jasmine-like, and slightly herbaceous aroma is a direct result of its binding to specific G-protein coupled receptors in the olfactory epithelium, initiating a signal cascade that the brain perceives as a distinct scent. core.ac.ukfragranceu.com While the exact human olfactory receptors it binds to are not fully elucidated, its scent profile suggests an interaction with receptors that also recognize other jasmine-related compounds. core.ac.uk
Beyond its role in olfaction, studies have investigated other biological interactions. Toxicological reviews indicate that this compound does not show mutagenic or genotoxic activity in bacterial and mammalian cell line assays. researchgate.netnih.gov This lack of DNA reactivity is a crucial factor in its safety assessment for use in consumer products.
Metabolically, research in animal models has shown that cyclopentanones are generally processed through the reduction of the ketone group. researchgate.net In rabbits, the major metabolic pathway involves the reduction of the ketone to the corresponding secondary alcohol, cyclopentanol, which is then conjugated with glucuronic acid and excreted in the urine. researchgate.net
Interestingly, research has also identified this compound as a stimulant for the CO2-sensitive cpA olfactory neurons in the maxillary palp of mosquitoes like Aedes aegypti and Culex quinquefasciatus. researchgate.net
A summary of the known biological interactions of this compound is presented below.
Table 1: Summary of Biological Interactions of this compound| Biological Target/System | Interaction/Activity Observed | Primary Outcome | Supporting Evidence Source Index |
|---|---|---|---|
| Human Olfactory Receptors | Binding and activation | Perception of fruity, jasmine-like scent | core.ac.ukfragranceu.com |
| Bacterial and Mammalian Cells (in vitro) | Genotoxicity assays | No mutagenic or genotoxic activity | researchgate.netnih.gov |
| Metabolic Enzymes (in vivo, rabbits) | Reduction of ketone group and glucuronidation | Formation of cyclopentanol glucuronide for excretion | researchgate.net |
| Mosquito Olfactory Neurons (cpA) | Stimulation | Neuronal activation in Aedes aegypti and Culex quinquefasciatus | researchgate.net |
Structure-Activity Relationships in Biological Systems
The structure of this compound is intrinsically linked to its biological function, particularly its odor characteristics. Structure-activity relationship (SAR) studies in fragrance chemistry aim to understand how molecular features influence scent. For this compound, the key structural components are the cyclopentanone ring and the seven-carbon alkyl chain (heptyl group) at the second position. core.ac.uk
The cyclopentanone ring serves as the core structure, while the length and position of the alkyl chain are critical in modulating the odor profile. The heptyl group contributes to the characteristic fruity and floral notes. core.ac.ukfragranceu.com Alterations to this chain length or the introduction of unsaturation can significantly change the perceived scent. For example, related compounds like Dihydrojasmone, which also features a cyclopentanone ring but with a different side chain, exhibit a distinct jasmine odor. core.ac.uk
Quantitative structure-activity relationship (QSAR) models have been employed in the safety assessment of fragrance ingredients, including this compound. researchgate.net These computational models predict a substance's biological activity based on its molecular structure. For instance, QSAR has been used to predict the aquatic toxicity of this compound, providing a predicted no-effect concentration (PNEC) by correlating its structural features with toxicological data from similar compounds. researchgate.net
The table below outlines the key structural features of this compound and their influence on its primary biological activity, olfaction.
Table 2: Structure-Activity Relationship of this compound in Olfaction| Structural Feature | Contribution to Biological Activity (Odor Profile) | Source Index |
|---|---|---|
| Cyclopentanone Ring | Core structural motif common in jasmine-like fragrances. | core.ac.uknih.gov |
| Heptyl Group (C7H15) | Confers specific fruity and slightly herbaceous notes. The length of the alkyl chain is a key determinant of the scent. | core.ac.ukfragranceu.com |
| Position of Heptyl Group (C-2) | The substitution pattern on the ring influences the molecule's shape and its fit into olfactory receptors. | acs.org |
Implications for Biotechnology and Pharmaceutical Research
The primary significance of this compound in biotechnology lies in its role as a precursor for the synthesis of high-value compounds, particularly lactones. acs.orgmdpi.com Lactones, such as δ-dodecalactone, are valuable fragrance and flavor compounds, and their synthesis from substrates like this compound is an area of active research. mdpi.comacs.org
A key biotechnological application is the use of Baeyer-Villiger monooxygenases (BVMOs) for the enzymatic oxidation of this compound to the corresponding δ-lactone. acs.org This biocatalytic approach is considered a "green" manufacturing method. Research has focused on enhancing the efficiency of this conversion. For example, scientists have successfully engineered a BVMO from the marine bacterium Oceanicola granulosus to improve its catalytic activity towards this compound. acs.org Through site-saturation mutagenesis and the creation of combinatorial mutants (e.g., A339E/Q442N), the enzyme's activity was increased by up to 5.2-fold. acs.org Such protein engineering efforts demonstrate the potential for developing highly efficient biocatalysts for the industrial production of valuable chemicals from this compound.
In the realm of pharmaceutical research, while not a therapeutic agent itself, this compound is used as a biochemical for research purposes, including proteomics. scbt.com Its availability for such applications suggests its use as a tool or reference compound in various analytical and biological studies. sigmaaldrich.com Its interaction with mosquito olfactory neurons could also have implications for the development of novel insect repellents or attractants, although this area requires further exploration. researchgate.net
The biotechnological and research applications are summarized in the table below.
Table 3: Biotechnological and Research Implications of this compound| Area of Application | Specific Use/Implication | Significance | Source Index |
|---|---|---|---|
| Biocatalysis / Green Chemistry | Substrate for Baeyer-Villiger monooxygenases (BVMOs). | Enzymatic production of δ-dodecalactone, a high-value fragrance and flavor compound. | acs.orgmdpi.com |
| Protein Engineering | Target for enhancing BVMO catalytic activity. | Development of more efficient biocatalysts for industrial synthesis. | acs.org |
| Proteomics Research | Available as a biochemical for research. | Used as a tool or standard in analytical and biological studies. | scbt.comsigmaaldrich.com |
| Vector Control Research | Stimulates mosquito olfactory neurons. | Potential for development of novel insect attractants or repellents. | researchgate.net |
Compound Index
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the spatial arrangement of atoms and the energy of molecules. core.ac.uk These calculations help in understanding the electronic distribution and the underlying factors governing chemical reactions.
Detailed electronic structure analyses for 2-heptylcyclopentanone are not extensively documented in publicly available literature. However, the general principles of quantum mechanics are applied in computational chemistry to predict the distribution of electrons and nuclei, which in turn governs the molecule's potential energy and reactivity. core.ac.uk Such analyses typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, theoretical studies on related compounds have utilized DFT to investigate crystal structures, thermodynamic properties, and pyrolysis mechanisms. njust.edu.cn
Theoretical studies have been instrumental in elucidating the mechanisms of synthetic pathways involving this compound, particularly for the Baeyer-Villiger oxidation, a key reaction for converting ketones to lactones like δ-dodecalactone.
Research has shown that the oxidation of this compound with a hydrogen peroxide–urea complex in formic acid has a rate-determining step involving the addition of the peroxide to the carbonyl group. scispace.com In another study, the Baeyer-Villiger oxidation was catalyzed by an amino alcohol heteropoly acid ionic liquid, [Pro-ps]H₂PW₁₂O₄₀, using hydrogen peroxide as the oxidant. jlu.edu.cn Under optimal solvent-free conditions, a high conversion rate of this compound (98.19%) was achieved with a selectivity for δ-dodecalactone of up to 82.84%. jlu.edu.cn
Enzymatic oxidations have also been a subject of study. The oxidation of this compound by Pseudomonas oleovorans yields the corresponding lactone, with suggestions of stereochemical selectivity. harvard.edu Furthermore, a one-pot sequential cascade biotransformation has been developed for producing (R)-2-heptylcyclopentanone. rsc.org This process involves the reduction of 2-heptylidenecyclopentanone catalyzed by E. coli expressing enoyl-ACP reductase (FabI) and glucose dehydrogenase (GDH), followed by the oxidation of the remaining (S)-enantiomer using E. coli expressing cyclohexanone (B45756) monooxygenase (CHMO) and GDH. rsc.org
Table 1: Research Findings on Reaction Mechanisms for this compound
| Reaction Type | Catalyst/Reagent | Key Findings | Reference(s) |
| Baeyer-Villiger Oxidation | Hydrogen peroxide–urea complex in formic acid | The rate-determining step is the addition of peroxide to the carbonyl group. | scispace.com |
| Baeyer-Villiger Oxidation | Amino alcohol heteropoly acid ionic liquid | Achieved 98.19% conversion of this compound and 82.84% selectivity for δ-dodecalactone. | jlu.edu.cn |
| Enzymatic Oxidation | Pseudomonas oleovorans | Produces the corresponding lactone with potential stereochemical selectivity. | harvard.edu |
| Enzymatic Reduction/Oxidation | E. coli (E-FabI–GDH) and E. coli (CHMO–GDH) | A cascade reaction produces (R)-2-heptylcyclopentanone with high enantiomeric excess. | rsc.org |
| Baeyer-Villiger Oxidation | Sn–bentonite with aqueous hydrogen peroxide | Efficiently catalyzes the oxidation to δ-dodecalactone. | njust.edu.cn |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are powerful tools for exploring the dynamic behavior of molecules, their conformational preferences, and their interactions with biological macromolecules.
Ligand-protein docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target. springernature.com For this compound, docking studies have been performed to assess its potential biological interactions.
In a study developing classifiers for androgen receptor binding, this compound was included in the dataset. qsardb.org The compound was experimentally determined to be inactive, with a binding class value of 0. qsardb.org This type of study combines molecular docking with other computational techniques to predict the endocrine-disrupting potential of various substances.
Another significant docking study was performed on enoyl-acyl carrier protein reductase (FabI) from Acinetobacter sp. RS1. rsc.org Analysis of the active docking pose provided insight into the R-enantioselectivity observed in the bioreduction of 2-heptylidenecyclopentanone to (R)-2-heptylcyclopentanone. rsc.org This demonstrates how molecular modeling can explain the stereochemical outcomes of enzymatic reactions. While many servers exist for protein-protein docking, specialized approaches are needed when a ligand is integral to the interaction interface. researchgate.net
The three-dimensional conformation of a molecule is critical to its properties, including its odor and biological activity. While specific conformational landscape studies for this compound are not widely published, research on analogous fragrance molecules highlights the importance of such analyses. For instance, the conformation adopted by benzodioxepinone species significantly contributes to their olfactory character. core.ac.uk
Stereochemical prediction is crucial for reactions involving this compound, which is a chiral molecule. The enzymatic Baeyer-Villiger oxidation often proceeds with stereochemical selectivity. harvard.edu The kinetic resolution of racemic this compound has been observed, where biotransformations using various bacteria yielded levorotatory lactones, indicating enantioselective conversion. scispace.com Research has also focused on the synthesis and olfactory properties of the individual enantiomers of this compound and their corresponding lactones. acs.orgacs.org Combining a bioconversion with a chemical racemization step has been explored as a strategy to improve the yield of enantiomerically pure products from racemic cyclic ketones. ucl.ac.uk
QSAR and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches use computational models to correlate chemical structure with physical, chemical, or biological activity. These tools are valuable for predicting the properties of chemicals, saving time and resources on experimental testing.
For this compound, QSAR models have been applied to predict its environmental fate and biological activity. The registration dossier under the European Chemicals Agency (ECHA) reports the use of the AopWin (v1.92) QSAR model to estimate the substance's degradation in air. europa.eu The model predicted rapid degradation via reaction with hydroxyl radicals, with a half-life (DT50) of 6.7 hours. europa.eu
In the context of biological activity, this compound was part of a dataset used to build and evaluate models for predicting androgen receptor binding activity. qsardb.org This cheminformatics study used a combination of Naïve Bayesian classifiers, chemical fingerprints, and molecular docking to classify substances for their potential to interact with the androgen receptor. qsardb.org Such approaches are integral to modern toxicological and dermatological assessments of fragrance ingredients. researchgate.netresearchgate.net
Table 2: QSAR and Cheminformatics Data for this compound
| Application | Model/Method | Predicted Endpoint | Predicted Value/Result | Reference |
| Environmental Fate | QSAR (AopWin v1.92) | Phototransformation in air (DT50) | 6.7 hours | europa.eu |
| Biological Activity | Combined Naïve Bayesian, chemical fingerprints, molecular docking | Androgen Receptor Binding Class | 0 (inactive) | qsardb.org |
Prediction of Biological Activity and Selectivity
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting the biological and environmental effects of this compound. These theoretical studies provide a framework for assessing activity without extensive laboratory testing.
In the context of environmental risk assessment, a general QSAR model is often first employed to predict aquatic toxicity. researchgate.net This initial prediction yields an effect level, from which a Predicted No-Effect Concentration (PNEC) is derived by applying an assessment factor to account for uncertainties in the QSAR prediction. researchgate.net The risk is then characterized by comparing the Predicted Effect Concentration (PEC) with the PNEC. researchgate.net If the PEC/PNEC ratio surpasses one, indicating a potential risk, the assessment is refined using more specific QSAR models, such as the Ecological Structure-Activity Relationships (ECOSAR) program. researchgate.net
QSAR is also utilized in the fragrance industry to correlate the physicochemical properties of substances like this compound with their olfactory characteristics. google.com Physical parameters such as the octanol/water partition coefficient (logKow), water solubility, and vapor pressure can be calculated using fragment programs and used as descriptors in QSAR models to predict odor properties. google.com
Furthermore, theoretical studies have explored the reactivity and selectivity of this compound in chemical reactions. For instance, the Baeyer-Villiger oxidation of this compound to produce δ-dodecalactone using a hydrogen peroxide-urea complex has been studied, with the rate-determining step being the addition of the peroxide to the carbonyl group. scispace.com Biocatalytic studies also highlight selectivity. When various bacteria were cultured in the presence of racemic this compound, a kinetic resolution was observed, yielding optically active lactones, which indicates that the biological activity was selective for one enantiomer. scispace.com
| Parameter | Method/Model | Application | Reference |
| Aquatic Toxicity | General QSAR, ECOSAR | Predicts effect levels (PEC) and no-effect concentrations (PNEC) for environmental risk assessment. | researchgate.net |
| Odor Properties | QSAR | Correlates physical parameters (logKow, water solubility, vapor pressure) with fragrance characteristics. | google.com |
| Chemical Reactivity | Reaction Kinetics | Studies the mechanism of reactions like the Baeyer-Villiger oxidation. | scispace.com |
| Enantioselectivity | Biotransformation | Demonstrates selective biological conversion of one enantiomer from a racemic mixture. | scispace.com |
Data Mining and Pattern Recognition in Chemical Databases
This compound is cataloged in various chemical databases, which serve as a foundation for data mining and pattern recognition studies. These computational techniques are employed to classify compounds and predict their properties based on structural similarities.
The compound is listed in the U.S. Environmental Protection Agency (EPA) ToxCast Screening Library under the identifier DTXSID8044547. core.ac.uk Such libraries, containing thousands of chemicals, are mined to identify compounds with potential biological effects. core.ac.uk For instance, a high-throughput screening of the ToxCast library was conducted to find environmental chemicals that might induce RNA splicing defects. core.ac.uk
Pattern recognition software systems, like ADAPT (Automated Data Analysis using Pattern Recognition Techniques), utilize molecular descriptors to analyze chemical structures within a dataset. wordpress.comarchive.org These descriptors, which encode information about the molecule's topology, geometry, electronics, and physicochemical properties, are used to build a classifier that can distinguish between different activity classes. wordpress.comarchive.org This approach allows for the prediction of a compound's activity based on the shared structural features of a set of compounds known to exhibit that activity. wordpress.com
Another approach involves a systematic, top-down hierarchical clustering of chemicals from large databases. researchgate.net In this method, chemicals are first grouped into broad classes based on their organic functional groups. researchgate.net These classes are then divided into subsequent sub-clusters defined by both common functional groups and similarities in their hydrocarbon skeletons. researchgate.net By analyzing the experimental data available for each cluster, researchers can identify suitable "read-across" analogs to support safety assessments for compounds like this compound that may have limited specific data. researchgate.net
| Database/Tool | Identifier/Type | Purpose | Reference |
| U.S. EPA ToxCast Library | DTXSID8044547 | High-throughput screening for potential toxicity (e.g., RNA splicing defects). | core.ac.uk |
| Pomona92 Database | N/A | Contains logP values and citations for fragrance ingredients. | google.comgoogle.com |
| ADAPT Software | Pattern Recognition System | Uses molecular descriptors to classify compounds and predict biological activity. | wordpress.comarchive.org |
| Hierarchical Clustering | Data Analysis Method | Groups chemicals to identify read-across analogs for safety assessments. | researchgate.net |
Environmental and Sustainability Aspects
Environmental Fate and Transport Mechanisms
The environmental fate of 2-Heptylcyclopentanone is dictated by a combination of its physicochemical properties and its susceptibility to various transformation and transport processes within the environment. While specific experimental data for this compound is limited, its behavior can be inferred from the known properties of related substances such as other ketones and long-chain alkylated cyclic compounds.
The microbial degradation of cyclic ketones can be initiated by monooxygenase enzymes, which introduce an oxygen atom into the cyclopentanone (B42830) ring, leading to the formation of a lactone. This is a common pathway for the breakdown of cyclic ketones by various microorganisms. Following ring-opening, the resulting linear aliphatic chain would likely undergo β-oxidation, a common metabolic process for breaking down fatty acids and other long-chain alkyl compounds. In the case of this compound, the heptyl side chain would be progressively shortened by the removal of two-carbon units.
Another plausible degradation route involves the initial oxidation of the heptyl side chain. For long-chain n-alkylcyclohexanes, it has been observed that the terminal methyl group of the alkyl chain is oxidized to a carboxylic acid, followed by β-oxidation. A similar mechanism could apply to this compound, where the heptyl group is metabolized prior to the degradation of the cyclopentanone ring.
The distribution of this compound in the environment is largely governed by its partitioning behavior between water, soil, and air. A key parameter for predicting this is the soil adsorption coefficient (Koc), which measures the tendency of a chemical to bind to the organic matter in soil and sediment. chemsafetypro.com A high Koc value indicates a strong affinity for soil and sediment, suggesting low mobility, whereas a low Koc value implies greater mobility and a higher potential to leach into groundwater. chemsafetypro.com
While a specific, experimentally determined Koc value for this compound is not available, its structure—a non-polar alkyl chain attached to a moderately polar ketone group—suggests it will have a moderate to high affinity for organic matter. The mobility of organic compounds in soil is often classified based on their Koc values, as shown in the table below.
| Koc Range | Mobility Class |
|---|---|
| 0 - 50 | Very high |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2000 | Low |
| 2000 - 5000 | Slight |
| > 5000 | Immobile |
Given its molecular structure, this compound is expected to fall within the medium to low mobility classes. This implies that if released into the environment, it would likely adsorb to soil particles and sediments, reducing its concentration in the water column and limiting its potential for groundwater contamination. chemsafetypro.com However, this also means it could persist in the soil and sediment compartments. Desorption, the release of the adsorbed compound back into the water phase, would be a slow process. The distribution would also be influenced by its volatility, which would determine its tendency to partition into the atmosphere.
Green Synthesis and Sustainable Production
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the production of fine chemicals like this compound. This includes the use of renewable feedstocks and the development of catalytic processes that minimize waste and environmental impact.
Traditionally, many fragrance compounds are derived from petrochemical sources. However, there is a growing interest in utilizing biomass as a renewable starting material. Castor oil, obtained from the seeds of the castor bean plant (Ricinus communis), is a versatile and non-edible renewable feedstock for the chemical industry. uci.eduecetoc.org It is rich in ricinoleic acid, a unique hydroxy fatty acid that can be chemically transformed into a variety of valuable compounds.
One of the key intermediates that can be derived from castor oil is heptaldehyde (heptanal). Through pyrolysis of ricinoleic acid or its esters, heptaldehyde and undecylenic acid are produced. Heptaldehyde can then serve as a key building block for the synthesis of this compound. The use of castor oil as a starting material offers a bio-based route to this fragrance ingredient, reducing the reliance on fossil fuels. zeiss.com
The sustainability of using castor oil is further enhanced by the fact that the castor plant can be cultivated on marginal lands, minimizing competition with food crops. chemsafetypro.com Sustainable farming practices for castor have been implemented to improve crop yields and reduce the environmental impact of its cultivation. zeiss.com
The synthesis of 2-alkylcyclopentanones, including this compound, has traditionally involved multi-step processes that may use stoichiometric reagents and generate significant waste. A greener approach involves the use of heterogeneous catalysts in a single-stage reaction.
The table below summarizes the advantages of such a green catalytic process compared to traditional methods.
| Feature | Traditional Synthesis | Green Catalytic Process |
|---|---|---|
| Number of Steps | Often multi-step | Single-stage |
| Reagents | Stoichiometric bases/salts | Heterogeneous catalyst |
| By-products | Significant | Minimal |
| Waste Generation | Salt-containing effluents | Reduced waste, recyclable catalyst |
| Efficiency | Lower yields and space-time yields | High conversion and selectivity |
Environmental Monitoring and Risk Assessment Methodologies
To ensure the safe use of fragrance ingredients like this compound, robust methodologies for environmental monitoring and risk assessment are essential.
The risk assessment of fragrance materials in the aquatic environment often follows a tiered framework developed by organizations such as the Research Institute for Fragrance Materials (RIFM). oup.comnih.govsemanticscholar.org This approach compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).
The PEC is an estimation of the concentration of a substance in the environment, calculated based on its volume of use, release scenarios (e.g., down-the-drain disposal), and fate in wastewater treatment plants. The PNEC is the concentration below which adverse effects on aquatic organisms are not expected to occur. It is typically derived from ecotoxicity data (e.g., from studies on fish, daphnia, and algae) by applying an assessment factor to account for uncertainties. nih.gov
The risk is characterized by the PEC/PNEC ratio. A ratio below one suggests that the substance is unlikely to pose a significant risk to the aquatic environment at current usage levels. nih.gov If the ratio exceeds one, a more refined risk assessment is conducted, which may involve using more specific QSAR models or obtaining experimental ecotoxicological data. nih.gov
Environmental monitoring for fragrance ingredients in water and soil typically involves sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS). These methods allow for the detection and quantification of trace levels of these compounds in complex environmental matrices. Monitoring data can be used to refine the PEC values and validate the risk assessment models. researchgate.net
The table below outlines the key components of a tiered environmental risk assessment for a fragrance ingredient.
| Tier | Assessment Approach | Data Requirements |
|---|---|---|
| 1: Screening | Conservative PEC/PNEC ratio calculation | Volume of use, physicochemical properties, general QSAR for toxicity |
| 2: Refined Assessment | More realistic PEC and PNEC estimation | Specific QSAR models (e.g., ECOSAR), measured ecotoxicity data |
| 3: In-depth Evaluation | Comprehensive risk characterization | Environmental monitoring data, detailed fate and transport modeling |
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Catalyst Development
The conventional synthesis of 2-heptylcyclopentanone often involves the condensation of cyclopentanone (B42830) with n-heptaldehyde followed by hydrogenation. While effective, research is actively exploring more efficient and environmentally benign alternatives. A key focus is the development of novel catalysts that can improve yield, selectivity, and reaction conditions.
One established one-pot process reacts cyclopentanone and n-heptanal in the presence of hydrogen over a dual-function catalyst. google.com This catalyst combines a condensation component, such as aluminum oxide (Al₂O₃), with a hydrogenation component, typically a noble metal like palladium on a support. google.com This method avoids the use of auxiliary bases or salts, thereby reducing the production of salt-containing effluents. google.com Another approach utilizes sodium hydroxide as a catalyst for the initial aldol (B89426) condensation step. google.com
Future developments are centered on heterogeneous catalysts, which offer advantages like easy separation and reusability. jetir.org Research into metal catalysts for the production of cyclopentanone derivatives from renewable biomass sources like furfural is also a promising avenue. researchgate.netmdpi.comnih.gov The design and synthesis of these metal catalysts are central to the reaction's success. nih.gov For instance, nickel-based catalysts are being investigated for their potential in ketone alkylation processes. researchgate.net The development of catalysts that enable the use of alternative alkylating agents, such as aldehydes in the presence of a reducing agent like carbon monoxide, represents a significant area of innovation. researchgate.net
| Catalyst System | Reactants | Key Features | Research Focus |
| Palladium on Alumina (Pd/Al₂O₃) | Cyclopentanone, n-Heptanal, H₂ | Dual-function (condensation & hydrogenation); Single-stage reaction; Reduces salt waste. google.com | Optimizing noble metal content and support material for higher efficiency and lower pressures. google.com |
| Sodium Hydroxide (NaOH) | Cyclopentanone, n-Heptanal | Base-catalyzed aldol condensation; Controls reaction progress and selectivity. google.com | Improving atom economy and achieving high yield in the initial condensation step. google.com |
| Solid Acid Catalysts (e.g., Amberlyst 15) | Alcohols, Carboxylic Acids (for esters) | Heterogeneous; Recyclable; Energy efficient; High selectivity. jetir.org | Adapting solid acid catalysts for C-C bond formation in ketone alkylation. |
| Nickel-based Catalysts (e.g., Ni(COD)₂) | Ketones, Allylic Alcohols | Enables alkylation at the more-hindered α-site; Neutral conditions; Water as the sole byproduct. researchgate.netnih.gov | Exploring regioselectivity control in the synthesis of various 2-alkylcyclopentanones. nih.gov |
| Biomass-derived Catalysts | Furfural, HMF | Utilizes renewable feedstocks; Focus on hydrogenation and rearrangement. mdpi.comnih.gov | Synthesizing the cyclopentanone ring itself from sustainable sources before alkylation. researchgate.net |
Exploration of Undiscovered Biological Activities
Beyond its well-known role as a jasmine-type fragrance, the broader biological profile of this compound remains largely unexplored. Future research is expected to delve into its potential pharmacological and physiological effects, drawing inspiration from the known activities of structurally related compounds and natural products.
The genus Jasminum, from which jasmine fragrance is derived, contains a wide array of bioactive compounds with traditional uses as antimicrobial, anti-inflammatory, and antidepressant agents. researchgate.net The medicinal properties of these plants are often attributed to phenolics, terpenoids, and other volatile compounds. researchgate.net Investigating whether this compound shares any of these therapeutic properties is a logical next step. For example, studies on related cyclopentanone and cyclopentenone derivatives have revealed a broad spectrum of biological activities, including antifungal, anti-inflammatory, and cytostatic effects. researchgate.netresearchgate.net
Furthermore, the interaction of fragrance molecules with olfactory receptors is a complex biological process that can trigger various physiological and psychological responses, forming the basis of aromatherapy. researchgate.net Research could explore the specific effects of this compound on the central nervous system beyond simple odor perception. Given that many small, lipophilic molecules can penetrate the blood-brain barrier, there is potential for effects on mood, cognition, or stress levels. nih.gov
Potential avenues for future biological research include:
Antimicrobial and Antifungal Assays: Screening this compound against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Studies: Investigating its ability to modulate inflammatory pathways in cell-based assays.
Cytotoxicity Screening: Assessing its effects on various cancer cell lines, as has been done for other jasmine-derived compounds. indianecologicalsociety.com
Neuropharmacological Evaluation: Studying its potential anxiolytic, sedative, or antidepressant effects in animal models.
Dermatological Applications: Exploring its potential use in skincare, beyond fragrance, for effects such as soothing or antimicrobial properties. iajps.com
Advanced Analytical Techniques for In Situ Monitoring
The optimization and control of chemical manufacturing processes for compounds like this compound rely heavily on understanding reaction kinetics and mechanisms in real time. Advanced analytical techniques that allow for in situ (in the reaction vessel) monitoring are critical for this purpose. These process analytical technologies (PAT) provide continuous data on the concentration of reactants, intermediates, and products, enabling precise control and improved safety, particularly for exothermic reactions like Grignard alkylations. mt.com
Spectroscopic methods are at the forefront of real-time reaction analysis. researchgate.net Techniques such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring the synthesis of active pharmaceutical ingredient (API) intermediates, a field with analogous challenges to fragrance synthesis. core.ac.ukacs.org For instance, inline NIR spectroscopy can be used to quantify a ketone substrate during an alkylation reaction, allowing for the accurate dosing of reactants and preventing the formation of impurities. acs.org
Future applications in this compound synthesis will likely involve a multi-technique approach to gain a comprehensive understanding of the reaction dynamics.
| Analytical Technique | Principle | Application in this compound Synthesis Monitoring |
| FTIR Spectroscopy | Measures the absorption of infrared light by specific molecular vibrations (functional groups). mt.com | Real-time tracking of the disappearance of the C=O bond in heptanal and the formation of intermediates and the final product. mt.com |
| NIR Spectroscopy | Measures overtones and combination bands of molecular vibrations. Can penetrate slurries and emulsions. acs.org | In situ quantification of cyclopentanone concentration in the reaction mixture to control stoichiometry and optimize yield. core.ac.ukacs.org |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing information on molecular vibrations. Complements FTIR. longdom.org | Monitoring reactions in aqueous media and identifying catalyst structural changes during the reaction. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Can be coupled with various introduction techniques for real-time analysis. acs.org | Identifying transient intermediates and byproducts, providing deep mechanistic insight into the reaction pathway. acs.orguvic.ca |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. researchgate.net | Quantitatively tracking the formation of this compound and identifying isomeric byproducts without the need for chromatography. uvic.ca |
The integration of these techniques with automated feedback control loops can lead to fully automated production processes, ensuring consistent quality and maximizing efficiency. acs.org
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research and development. In the context of this compound, this integration can provide profound insights into reaction mechanisms, catalyst behavior, and molecular properties, guiding experimental efforts and reducing trial-and-error.
Density Functional Theory (DFT) is a particularly useful computational tool for studying the electronic structure and reactivity of molecules. nih.gov It can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions like the alkylation of unsymmetrical ketones. researchgate.netmdpi.com For example, computational studies can help elucidate why a particular catalyst favors alkylation at a specific position on the cyclopentanone ring or why certain side products are formed. researchgate.net This theoretical understanding is invaluable for designing more efficient catalysts and optimizing reaction conditions.
The integration can be applied in several key areas:
Mechanism Elucidation: DFT calculations can map out the potential energy surface of the reaction between cyclopentanone and heptanal, identifying the most likely transition states and intermediates. pku.edu.cn This information, when correlated with experimental data from in situ monitoring, provides a complete picture of the reaction mechanism.
Catalyst Design: Computational models can be used to screen potential catalysts virtually. By calculating properties like the binding energy of reactants to a catalyst surface, researchers can predict catalytic activity before undertaking lengthy and costly lab experiments. This approach is common in the development of metal catalysts. nih.gov
Spectra Prediction: Theoretical calculations can predict spectroscopic signatures (e.g., NMR, IR spectra) for proposed intermediates. researchgate.net Comparing these predicted spectra with experimental data can help confirm the presence of transient species that are difficult to isolate and characterize.
Property Prediction: Computational methods can be used to predict physical and chemical properties of novel 2-alkylcyclopentanone derivatives, aiding in the design of new fragrance molecules with desired scent profiles and stability.
This iterative cycle of computational prediction and experimental validation streamlines the discovery process, leading to faster development of novel synthetic routes and a deeper fundamental understanding of the underlying chemistry.
Sustainable Chemical Manufacturing of this compound
The fragrance industry is increasingly moving towards green and sustainable manufacturing practices, driven by both consumer demand and environmental regulations. matec-conferences.orgresearchgate.net The production of this compound is a prime candidate for the application of green chemistry principles, focusing on renewable feedstocks, waste reduction, and energy efficiency. personalcaremagazine.com
A key future direction is the use of biocatalysis . Enzymes and whole-cell systems can perform chemical transformations with high selectivity under mild conditions (e.g., room temperature and neutral pH), reducing energy consumption and by-product formation. matec-conferences.org While traditional synthesis relies on chemical catalysts, future processes may employ engineered enzymes to catalyze the key C-C bond formation step. Biocatalysis can also be performed in environmentally benign solvents like supercritical carbon dioxide, which simplifies product and enzyme recovery. personalcaremagazine.com
The use of renewable feedstocks is another cornerstone of sustainable manufacturing. There is significant research into converting biomass-derived furan compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into cyclopentanone derivatives. researchgate.netnih.gov This would replace the petroleum-derived cyclopentanone and heptanal with starting materials from non-food plant sources, creating a more sustainable value chain.
Further strategies for greening the manufacturing process include:
Green Solvents: Replacing conventional organic solvents with greener alternatives like water, ethanol, or supercritical fluids to minimize environmental impact. researchgate.netpersonalcaremagazine.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. The one-pot synthesis of this compound is a step in this direction. google.com
Synthetic Biology: Engineering microorganisms like algae to produce fragrance compounds or their precursors directly from simple sugars or CO₂, offering a completely novel and potentially highly sustainable production platform. kaust.edu.sa
By embracing these green chemical technologies, the future manufacturing of this compound can become more economically viable and environmentally responsible. matec-conferences.org
Q & A
Q. Why is aqueous hydrogen peroxide preferred over peracids in Baeyer-Villiger oxidations of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
